β1 Integrin Cytoplasmic Octapeptide DLYYLMDL Is the Most Potent Displacer of Cysteine Proteinases from Laminin
In a competitive laminin-binding displacement assay, the integrin β1 peptide DLYYLMDL was identified as 'the most powerful' peptide tested, outperforming two laminin-derived competitor peptides. This represents a direct head-to-head comparison under identical experimental conditions [1].
| Evidence Dimension | Relative potency in displacing papain and cathepsin B-like proteinase from laminin-coated wells |
|---|---|
| Target Compound Data | DLYYLMDL: most powerful displacement among all peptides tested (rank order #1) |
| Comparator Or Baseline | Decapeptide RNIAEIIKDI: measurable but weaker displacement. Pentapeptide YIGSR: measurable but weaker displacement. |
| Quantified Difference | Authors report DLYYLMDL > RNIAEIIKDI > YIGSR in displacement potency; DLYYLMDL was qualitatively superior to both comparators. |
| Conditions | Laminin-coated wells; papain superfamily cysteine proteinases (papain and cathepsin B-like proteinase); saturable binding curves established. |
Why This Matters
This confirms a unique molecular recognition event at the β1 integrin cytoplasmic tail that is absent in extracellular matrix-derived peptides, supporting procurement for studies of integrin–proteinase crosstalk.
- [1] Dalet-Fumeron V, Boudjennah L, Pagano M. Binding of the Cysteine Proteinases Papain and Cathepsin B-like to Coated Laminin: Use of Synthetic Peptides from Laminin and from the Laminin Binding Region of the β1 Integrin Subunit to Characterize the Binding Site. Arch Biochem Biophys. 1998;358(2):283-290. doi:10.1006/abbi.1998.0868 View Source
